5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
CAS No.: 1174834-77-5
Cat. No.: VC4141622
Molecular Formula: C10H10N4O3
Molecular Weight: 234.215
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1174834-77-5 |
|---|---|
| Molecular Formula | C10H10N4O3 |
| Molecular Weight | 234.215 |
| IUPAC Name | 5-[(1,3-dimethylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C10H10N4O3/c1-5-6(4-14(2)13-5)3-7-8(15)11-10(17)12-9(7)16/h3-4H,1-2H3,(H2,11,12,15,16,17) |
| Standard InChI Key | QNFJRGFWBCXMQX-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1C=C2C(=O)NC(=O)NC2=O)C |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound features a pyrimidine-2,4,6-trione scaffold (barbituric acid derivative) linked via a methylene bridge to a 1,3-dimethyl-1H-pyrazole ring. Key structural attributes include:
-
Molecular Formula: C₁₀H₁₀N₄O₃
-
Molecular Weight: 234.215 g/mol
-
IUPAC Name: 5-[(1,3-dimethylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione
-
SMILES: CC1=NN(C=C1C=C2C(=O)NC(=O)NC2=O)C
The planar pyrimidine-trione core facilitates hydrogen bonding, while the pyrazole ring contributes hydrophobic interactions, making the molecule versatile for target binding .
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | Not fully characterized |
| Melting Point | Data unavailable |
| LogP (Partition Coefficient) | Estimated ~1.2 (moderate lipophilicity) |
The limited solubility in aqueous media, as noted in some studies, poses challenges for bioavailability, necessitating formulation optimizations.
Synthesis and Reaction Mechanisms
Synthetic Routes
The compound is typically synthesized via Knoevenagel condensation between 1,3-dimethylpyrazole-4-carbaldehyde and barbituric acid derivatives. A representative protocol involves:
-
Formylation: 1,3-dimethylpyrazole undergoes Vilsmeier-Haack formylation to yield 1,3-dimethylpyrazole-4-carbaldehyde .
-
Condensation: Reaction with barbituric acid in ethanol/water (4:1) under reflux, catalyzed by piperidinium acetate .
Mechanistic Insight: The aldehyde group of the pyrazole reacts with the active methylene group of barbituric acid, forming a conjugated enone system via dehydration .
Structural Modifications
Modifications at the pyrazole N1 and N3 positions (e.g., aryl substitutions) and the pyrimidine-trione core (e.g., thiobarbituric acid analogs) have been explored to enhance bioactivity . For instance:
-
Anticancer analogs: Introduction of electron-withdrawing groups (e.g., -CF₃) improves cytotoxicity .
-
Anti-inflammatory analogs: Alkoxy side chains optimize binding to mPGES-1 .
| Compound | IC₅₀ (µM) vs. HCT-116 | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| Parent Compound | 4.02 | 20.45 |
| 3s (Nitro-substituted) | 1.6 | 35.2 |
Anti-Inflammatory Activity
As a mPGES-1 inhibitor, the compound suppresses PGE₂ production (IC₅₀: 36 nM) without affecting COX-1/2, reducing gastrointestinal toxicity risks . Molecular docking reveals hydrogen bonding with Ser127 and hydrophobic interactions with Ile32/Leu135 .
Future Perspectives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume